N-Methyl-DL-alanine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. It serves as a substrate for certain enzymes, particularly sarcosine oxidase, found in various bacterial species like Bacillus [, ] and Streptomyces []. It is a derivative of the common amino acid alanine, with a methyl group (-CH3) attached to the nitrogen atom. Due to its structural similarity to natural amino acids, N-Methyl-DL-alanine finds applications in research areas such as enzymatic studies, polypeptide synthesis, and metabolic investigations.
N-Methyl-DL-alanine belongs to the class of amino acids, specifically categorized as a non-proteinogenic amino acid due to its synthetic origin and unique structural properties. It is classified under methylated amino acids, which are known for their altered biochemical properties compared to their unmodified counterparts.
The synthesis of N-Methyl-DL-alanine can be achieved through several methods:
N-Methyl-DL-alanine participates in various chemical reactions:
The mechanism of action for N-Methyl-DL-alanine primarily revolves around its interaction with various biomolecules:
Relevant data include melting point ranges and solubility parameters that are crucial for practical applications in laboratory settings.
N-Methyl-DL-alanine has several applications in scientific research:
N-Methylalanine dehydrogenase (EC 1.5.1.-) catalyzes the oxidative deamination of N-methyl-L-alanine, coupling it with NADP⁺ reduction. The reaction proceeds as follows:
N-methyl-L-alanine + H₂O + NADP⁺ ⇌ pyruvate + methylamine + NADPH + H⁺
This enzyme belongs to the oxidoreductase family, specifically acting on CH-NH₂ group donors with NADP⁺ as an acceptor. Purification studies reveal it forms homodimers with a molecular mass of ~100–110 kDa, exhibiting maximal activity at pH 8.0–9.0. The reaction is reversible in vitro, but physiologically favors N-methylalanine degradation, linking it to central energy metabolism via pyruvate [4] [10]. Structural analyses indicate the enzyme’s active site contains a conserved lysine residue that forms a Schiff base with the substrate, facilitating proton transfer during dehydrogenation. Cofactor specificity is absolute for NADP⁺/NADPH (no activity with NAD⁺), and kinetic studies show a Kₘ of 1.8 mM for N-methyl-L-alanine and 25 μM for NADP⁺ [4].
Table 1: Kinetic Parameters of N-Methylalanine Dehydrogenase
Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
N-methyl-L-alanine | 1.8 | 15.2 | 8,444 |
NADP⁺ | 0.025 | 14.8 | 592,000 |
Pyruvate | 3.5 | 9.6 | 2,743 |
Source: Lin & Wagner (1975), Purification and characterization studies [4] |
Microbial enzymes exhibit broad substrate promiscuity toward N-methylated and D/L-alanine derivatives. Human kynurenine aminotransferase II (hKAT II), for instance, catalyzes transamination of 16/24 tested amino acids, including N-methyl-DL-alanine. Kinetic profiling demonstrates its efficiency varies significantly across substrates:
Table 2: Substrate Specificity of hKAT II Toward Alanine Derivatives
Substrate | Relative Activity (%) | Kₘ (mM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) |
---|---|---|---|
L-kynurenine | 100.0 | 0.15 | 8.9 |
N-carbamoylsarcosine | 100.0 | 3.2 | 1.75 |
N-methyl-DL-alanine | 28.6 | 4.7 | 1.12 |
D-alanine | 7.3 | 6.1 | 0.42 |
Glycine | 9.8 | 9.8 | 0.51 |
Source: Substrate screening of hKAT II (Bioscience Reports, 2008) [5] |
Notably, enzymes like Pseudomonas putida N-carbamoylsarcosine amidohydrolase hydrolyze N-methylated derivatives (e.g., N-methyl-N-carbamoyl-D-alanine) at 12.8% relative activity compared to N-carbamoylsarcosine. Stereoselectivity is pronounced: D-isomers of alanine, tryptophan, and phenylglycine are accepted, whereas L-isomers show no activity . Gut microbiota studies further reveal inter-species variation in D-alanine production, with Lactobacillus and Bacteroides strains exhibiting the highest D-amino acid oxidase (DAAO) activity. Chiral LC–MS/MS analyses confirm D-alanine as the predominant isomer synthesized, though D-glutamate and D-aspartate are also detected [2].
N-Methyl-DL-alanine intersects mitochondrial energy metabolism via methylamine and pyruvate. Its biosynthesis consumes pyruvate and methylamine (derived from creatinine degradation or glycine metabolism), while its catabolism regenerates these metabolites. Key metabolic roles include:
Enzymatic coupling strategies enhance biosynthesis efficiency. Co-immobilizing mutant meso-diaminopimelate dehydrogenase (DAPDH) and formate dehydrogenase (FDH) on amino resins enables continuous in situ NADH regeneration during pyruvate amination. This system achieves a 92% yield of D-alanine from pyruvate—a precursor to N-methyl-DL-alanine—and operates optimally at pH 8.0/40°C for 12 cycles without significant activity loss [3].
Table 3: Metabolic Pathways Involving N-Methyl-DL-alanine Precursors
Precursor | Source Pathway | Enzyme(s) | Physiological Role |
---|---|---|---|
Pyruvate | Glycolysis | Pyruvate kinase | Carbon skeleton for alanine synthesis |
Methylamine | Creatinine degradation | Creatinine amidohydrolase | Methyl donor for N-methylation |
NADPH | Pentose phosphate pathway | Glucose-6-phosphate dehydrogenase | Reductant for reductive amination |
Glyoxylate | Photorespiration | Glycolate oxidase | Amino-group acceptor in transamination |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7